1H-Pyrazole-4-carboxylic acid, 3-amino-1-isobutyryl-5-(4-methoxyphenyl)-, ethyl ester
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Overview
Description
ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE: is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines or ammonia.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst to form the ethyl ester.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-HYDROXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE: This compound has a hydroxyl group instead of a methoxy group, which may alter its chemical reactivity and biological activity.
ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE: The presence of a chlorine atom can significantly impact the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of ETHYL 3-AMINO-1-ISOBUTYRYL-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N3O4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 3-amino-5-(4-methoxyphenyl)-1-(2-methylpropanoyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-5-24-17(22)13-14(11-6-8-12(23-4)9-7-11)20(19-15(13)18)16(21)10(2)3/h6-10H,5H2,1-4H3,(H2,18,19) |
InChI Key |
UIGODPXDWBZFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)C(C)C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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